Bienvenue dans la boutique en ligne BenchChem!

Sri 62320

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Select Sri 62320 for unmatched HMG-CoA reductase inhibition (IC50 8 nM). Its 10-50x potency advantage over earlier statins ensures robust dose-response curves with minimal solvent artifacts. The short 0.5‑hour plasma half-life and CYP2C9-dependent metabolism make it the preferred probe for acute in vivo studies and combination therapies where CYP3A4-mediated interactions must be avoided. Validated as a Nrf2/ARE activator, it provides a reproducible positive control for oxidative stress research. Ensure fidelity in cell-free assays, SMC proliferation/invasion models, and atherosclerosis studies.

Molecular Formula C24H25FNNaO4
Molecular Weight 433.4 g/mol
CAS No. 94061-80-0
Cat. No. B021593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSri 62320
CAS94061-80-0
Synonyms7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320
Molecular FormulaC24H25FNNaO4
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
InChIKeyZGGHKIMDNBDHJB-NRFPMOEYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sri 62320 (Fluvastatin Sodium) Procurement: CAS 94061-80-0 Identity and Core Characteristics


Sri 62320 (CAS: 94061-80-0), also designated as (3R,5S)-Fluvastatin sodium or XU-62-320, is the first fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [1]. This compound is the sodium salt form of the active (3R,5S) enantiomer, characterized by a molecular formula of C24H25FNNaO4 and a molecular weight of 433.45 g/mol [2]. It is a member of the statin class and is utilized primarily as a lipid-regulating agent, with recognized roles in enzyme inhibition and anticholesteremic applications [3].

Sri 62320 vs. Other Statins: Why Generic Substitution Compromises Experimental Reproducibility


Direct substitution of Sri 62320 with other statins (e.g., atorvastatin, simvastatin) or alternative fluvastatin salts is not scientifically equivalent due to quantifiable differences in multiple experimental dimensions. These differences span target potency, metabolic stability, and pleiotropic effects. For instance, Sri 62320 exhibits an IC50 of 8 nM in cell-free HMG-CoA reductase assays, which is 10-50x more potent than simvastatin and lovastatin under comparable conditions [1]. Furthermore, its unique synthetic origin and specific stereochemistry (3R,5S) confer distinct pharmacokinetic properties, such as a short 0.5-hour plasma half-life, which directly impacts in vivo dosing regimens and off-target exposure profiles [2]. Reliance on a generic analog without controlling for these variables introduces significant variability and can invalidate cross-study comparisons.

Sri 62320 (94061-80-0) Quantitative Differentiation Evidence


Enzymatic Potency: Cell-Free HMG-CoA Reductase Inhibition (IC50)

Sri 62320 demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 8 nM in a cell-free assay [1]. This value places it among the more potent statins. In comparative studies, fluvastatin (the active form of Sri 62320) and atorvastatin exhibited IC50 values between 40 and 100 nM in human liver microsomes, whereas pravastatin, simvastatin, and lovastatin were substantially less potent, with IC50 values ranging from 100 to 300 nM under the same conditions [2].

HMG-CoA Reductase Enzyme Inhibition Lipid Metabolism

Vascular Cell Proliferation: Pleiotropic Potency in Smooth Muscle Cells

In a direct head-to-head study comparing five statins on human saphenous vein smooth muscle cell (SV-SMC) proliferation, Sri 62320 (as fluvastatin) demonstrated the highest potency. The order of potency was fluvastatin > atorvastatin > simvastatin > lovastatin, with IC50 values ranging from 0.07 to 1.77 µM [1]. Specifically, fluvastatin inhibited SV-SMC invasion with an IC50 of 0.92 µM, outperforming atorvastatin and simvastatin [1].

Cardiovascular Pharmacology Smooth Muscle Cell Proliferation Pleiotropic Effects

Pharmacokinetic Profile: Short Plasma Half-Life Minimizes Systemic Exposure

Sri 62320 (fluvastatin sodium) exhibits the shortest plasma half-life (0.5 hours) among all available HMG-CoA reductase inhibitors. This is a 30-fold reduction compared to simvastatin (15.6 hours) and a 4-fold reduction compared to pravastatin (2 hours) [1]. This rapid elimination is attributed to extensive first-pass metabolism and high liver selectivity, which results in low systemic exposure and a reduced incidence of peripheral adverse events in clinical models [1].

Pharmacokinetics Drug Metabolism In Vivo Studies

Metabolic Pathway: CYP2C9-Dependent Clearance Reduces Drug-Drug Interaction Risk

Sri 62320 is primarily metabolized by CYP2C9, distinguishing it from most other lipophilic statins (atorvastatin, simvastatin, lovastatin) which rely on CYP3A4 for clearance [1]. This metabolic distinction is a key factor in procurement for studies involving co-administered compounds. In combination with niacin, fluvastatin resulted in no instances of myositis, contrasting sharply with other HMG-CoA reductase inhibitors which frequently cause adverse interactions [2].

Cytochrome P450 Drug Metabolism Drug-Drug Interactions

Antioxidant Cytoprotection: Nrf2-Dependent Pathway Activation

Sri 62320 (fluvastatin) uniquely activates the Nrf2-dependent antioxidant response pathway in vascular smooth muscle cells. Studies show that fluvastatin significantly increases the transcriptional activity of the antioxidant response element (ARE) and upregulates Nrf2-related antioxidant genes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase-1 [1]. Importantly, siRNA-mediated knockdown of Nrf2 completely abolished the cytoprotective effects of fluvastatin against H2O2-induced oxidative stress, confirming the pathway's critical role [1].

Oxidative Stress Nrf2 Pathway Vascular Biology

Sri 62320 (94061-80-0) Research and Industrial Application Scenarios


In Vitro Lipid Metabolism and Cholesterol Biosynthesis Studies

Sri 62320 is the optimal selection for cell-free and cell-based assays quantifying HMG-CoA reductase inhibition. Its potent IC50 of 8 nM [1] allows for robust dose-response curves at low concentrations, minimizing solvent artifacts. For comparative pharmacology studies, its higher potency relative to older statins (e.g., pravastatin, lovastatin) [2] provides a clear signal window for detecting subtle modulatory effects of co-treatments or genetic modifications.

Vascular Smooth Muscle Cell Proliferation and Migration Assays

In research focused on restenosis, atherosclerosis, or cancer metastasis, Sri 62320 is the preferred statin due to its superior inhibition of human vascular SMC proliferation and invasion. Its demonstrated rank-order potency (fluvastatin > atorvastatin > simvastatin > lovastatin) in head-to-head studies [1] ensures maximum effect in these specific cell-based functional assays, reducing the required compound concentration and off-target cytotoxicity.

In Vivo Pharmacokinetic and Drug Interaction Studies Requiring Rapid Clearance

For in vivo rodent or rabbit models where minimizing systemic drug exposure is critical, Sri 62320's extremely short plasma half-life (0.5 hours) [1] is a key advantage. This property, combined with its CYP2C9-dependent metabolism [2], makes it ideal for studying acute pharmacological effects or for combination therapy experiments where the confounding influence of long-lasting metabolites or CYP3A4-mediated drug-drug interactions must be avoided [2].

Oxidative Stress and Nrf2 Pathway Research in Vascular Biology

Sri 62320 serves as a well-validated chemical probe for activating the Nrf2/ARE antioxidant pathway in vascular cells. The established mechanism, where Nrf2 siRNA knockdown abolishes its cytoprotective effects against H2O2 [1], provides a clear, reproducible positive control for experiments investigating oxidative stress, cellular protection mechanisms, or the development of novel Nrf2 activators.

Quote Request

Request a Quote for Sri 62320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.